1-(1H-1,2,4-triazol-1-yl)propan-2-amine

Description

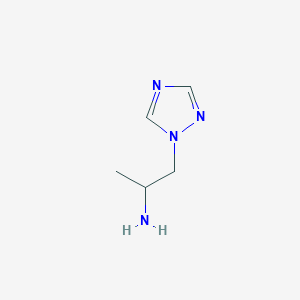

Structure

3D Structure

Properties

IUPAC Name |

1-(1,2,4-triazol-1-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-5(6)2-9-4-7-3-8-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZDXHFMAKRNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424364 | |

| Record name | 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883545-31-1 | |

| Record name | 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 1-(1H-1,2,4-triazol-1-yl)propan-2-amine, a molecule of interest in medicinal chemistry and drug development. The proposed synthesis is a two-step process commencing with the regioselective N1-alkylation of 1,2,4-triazole with propylene oxide to yield the intermediate alcohol, followed by the conversion of the hydroxyl group to a primary amine via a Mitsunobu reaction. This guide details the experimental protocols, presents key data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanism.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step involves the base-catalyzed nucleophilic attack of 1,2,4-triazole on propylene oxide to form the secondary alcohol, 1-(1H-1,2,4-triazol-1-yl)propan-2-ol. The second step is the conversion of this alcohol to the corresponding primary amine using a Mitsunobu reaction with a suitable nitrogen source, followed by deprotection.

An In-depth Technical Guide on the Physicochemical Properties of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 1-(1H-1,2,4-triazol-1-yl)propan-2-amine. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document outlines the standard experimental protocols for determining key physicochemical parameters, including melting point, boiling point, aqueous solubility, pKa, and the partition coefficient (logP). These methodologies are presented to guide researchers in the empirical evaluation of this compound. The guide includes structured data tables and detailed workflows to facilitate laboratory investigation.

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole moiety linked to a propan-2-amine backbone. The 1,2,4-triazole ring is a significant pharmacophore found in a wide range of therapeutic agents, known for its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1] The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, and are therefore critical for drug development. This guide serves as a resource for researchers initiating studies on this compound by providing foundational chemical information and detailed experimental procedures for its characterization.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 883545-31-1 | [2] |

| Molecular Formula | C₅H₁₀N₄ | [3] |

| Molecular Weight | 126.16 g/mol | [3] |

| Canonical SMILES | CC(N)CN1C=NC=N1 | - |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Where experimental data is unavailable, the status is marked accordingly, and the subsequent sections detail the standard experimental protocols for their determination.

| Property | Value | Method |

| Melting Point | Data not available | Capillary Method[4] |

| Boiling Point | Data not available | Thiele Tube Method |

| Aqueous Solubility | Data not available | Shake-Flask Method[5][6] |

| pKa | Data not available | Potentiometric Titration[7][8] |

| logP (Octanol/Water) | Data not available | Shake-Flask Method[9][10] |

Experimental Protocols

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[4] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Melting Point Apparatus [4]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 3-4 mm.[11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated.

-

Initial Determination: A rapid heating rate is used to determine an approximate melting range.

-

Accurate Determination: The apparatus is allowed to cool, and a new sample is heated slowly (1-2°C per minute) through the approximate melting range.[11]

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid crystal melts are recorded as the melting point range.[12]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12]

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and a stream of bubbles will emerge from the capillary tube.

-

Data Recording: The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination

Aqueous solubility is a critical factor influencing drug absorption and distribution.[6]

Methodology: Shake-Flask Method [5][6]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water or a buffer solution in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[9]

pKa Determination

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a compound at different physiological pH values.

Methodology: Potentiometric Titration [7][8]

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent mixture like dioxane-water.[7]

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. Computer programs can be used for more precise calculations.[7][8]

logP (Octanol/Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.[13]

Methodology: Shake-Flask Method [9][10]

-

Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other.[9][14]

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning.

-

Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[9]

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10]

Conclusion

While direct experimental data on the physicochemical properties of this compound are currently limited in the public domain, this technical guide provides the necessary framework for its comprehensive characterization. The detailed experimental protocols and workflows for determining melting point, boiling point, aqueous solubility, pKa, and logP offer a clear path for researchers to generate these critical data points. Such empirical data will be invaluable for the rational design and development of new therapeutic agents based on this promising chemical scaffold.

References

- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 883545-31-1|this compound|BLD Pharm [bldpharm.com]

- 3. 1H-1,2,4-Triazole-1-propanamine | C5H10N4 | CID 4379682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. davjalandhar.com [davjalandhar.com]

- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. orientjchem.org [orientjchem.org]

- 8. Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures – Oriental Journal of Chemistry [orientjchem.org]

- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. studylib.net [studylib.net]

- 12. alnoor.edu.iq [alnoor.edu.iq]

- 13. m.youtube.com [m.youtube.com]

- 14. agilent.com [agilent.com]

An In-depth Technical Guide to the Spectral Analysis of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine and Related Compounds

Disclaimer: Extensive searches of publicly available scientific literature and spectral databases did not yield a complete set of experimental NMR, IR, and MS spectral data specifically for 1-(1H-1,2,4-triazol-1-yl)propan-2-amine. This guide provides a framework for the spectral analysis of this compound, including detailed experimental protocols and data presentation for a structurally related molecule containing the core 1-(1H-1,2,4-triazol-1-yl)propan-2-yl moiety.

Introduction

This compound is a small molecule of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole ring in a wide range of biologically active compounds. The structural elucidation and confirmation of such molecules are critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide outlines the standard procedures for acquiring and interpreting this spectral data.

Spectral Data Presentation

While specific data for the title compound is not available, the following tables present the spectral data for a related compound, Isopropyl (2-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-2-oxoethyl)carbamate, which contains the core structure of interest.[1] This data is presented to illustrate the expected spectral features.

Table 1: ¹H NMR Spectral Data for a Structurally Related Compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.90 | s | - | 1H | Ar-NH |

| 8.19 | s | - | 1H | Triazole-H |

| 7.85 | s | - | 1H | Triazole-H |

| 7.50 | d | 8.4 | 2H | Ar-H |

| 7.34 | d | 8.3 | 2H | Ar-H |

| 7.25 | t | 5.7 | 1H | NH |

| 5.49 | s | - | 1H | OH |

| 4.79–4.72 | m | - | 1H | CH-O |

| 4.37–4.29 | m | - | 2H | Triazole-CH₂ |

| 3.75 | d | 6.1 | 2H | NH-CH₂ |

| 1.39 | s | - | 3H | C-CH₃ |

| 1.18 | d | 6.2 | 6H | CH(CH₃)₂ |

Table 2: ¹³C NMR Spectral Data for a Structurally Related Compound

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O |

| 156.9 | C=O (carbamate) |

| 150.8 | Triazole-C |

| 145.3 | Triazole-C |

| 141.1 | Ar-C |

| 138.0 | Ar-C |

| 126.1 | Ar-CH |

| 119.0 | Ar-CH |

| 72.9 | C-OH |

| 67.6 | CH-O |

| 60.1 | Triazole-CH₂ |

| 44.4 | NH-CH₂ |

| 27.5 | C-CH₃ |

| 22.5 | CH(CH₃)₂ |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for a Structurally Related Compound

| Ion | Calculated m/z | Found m/z |

| [M + H]⁺ | 362.1823 | 362.1827 |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) is recommended.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a standard pulse program for a one-dimensional proton spectrum.

-

Set the spectral width to appropriately cover the expected chemical shift range (e.g., -2 to 12 ppm).

-

The number of scans can range from 16 to 64, depending on the sample concentration.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200 ppm).

-

A higher number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis:

-

Identify characteristic absorption bands corresponding to specific functional groups. For this compound, expect to see:

-

N-H stretching vibrations of the primary amine (typically two bands in the 3400-3250 cm⁻¹ region).[2]

-

C-H stretching vibrations of the alkyl groups (around 3000-2850 cm⁻¹).

-

N-H bending vibrations of the primary amine (around 1650-1580 cm⁻¹).[3]

-

C=N and N=N stretching vibrations of the triazole ring (in the 1650-1400 cm⁻¹ region).

-

C-N stretching vibrations (in the 1250-1020 cm⁻¹ region).[3]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as one with Electrospray Ionization (ESI) or Electron Ionization (EI), often coupled with a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass measurements.

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass range to scan beyond the expected molecular weight.

-

For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve high mass accuracy.

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺).

-

For HRMS data, compare the measured accurate mass to the calculated exact mass of the elemental formula to confirm the molecular formula.

-

Analyze the fragmentation pattern (if tandem MS is performed) to gain further structural information.

Visualization of Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis and data interpretation.

Caption: General experimental workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Logical flow for spectral data interpretation leading to structure confirmation.

References

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Expanding Therapeutic Potential of Novel Triazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, continues to be a cornerstone in the development of new therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antifungal, anticancer, antimicrobial, and antiviral effects.[1][4][5][6][7][8][9] This technical guide provides an in-depth overview of the biological activities of novel triazole derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and workflows.

Diverse Biological Activities of Novel Triazole Derivatives

Novel triazole derivatives have been extensively investigated for a variety of therapeutic applications. Their biological activity is often attributed to the ability of the triazole ring to bind to various enzymes and receptors, leading to the modulation of critical biological pathways.[4][10]

Anticancer Activity

Numerous studies have highlighted the potential of 1,2,4-triazole derivatives as anticancer agents.[8][9][11][12][13][14] These compounds have shown significant antiproliferative activity against a range of cancer cell lines.[11][12] Mechanistic studies suggest that their anticancer effects can be attributed to the inhibition of key targets such as EGFR, BRAF, and tubulin, as well as the induction of apoptosis and cell cycle arrest.[11][12]

Table 1: Anticancer Activity of Novel Triazole Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8c | - | 3.6 (EGFR inhibition) | [11] |

| 8d | HCT116 | 0.37 | [12] |

| 8d | Hela | 2.94 | [12] |

| 8d | PC-3 | 31.31 | [12] |

| TP6 | B16F10 (murine melanoma) | - (Highest activity among TP1-TP7) | [13] |

| 10 | PC-3 | 8.2 | [15] |

| 13 | PC-3 | 13.6 | [15] |

| 23 | A-549 (lung) | 10.2 | [15] |

| 25 | A-549 (lung) | 12.6 | [15] |

Note: This table presents a selection of reported IC50 values. For a comprehensive understanding, refer to the cited literature.

Antifungal Activity

Triazole-based compounds are well-established as antifungal agents.[4][16][17] They primarily act by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][16][17][18][19] This disruption of ergosterol synthesis leads to altered membrane permeability and ultimately inhibits fungal growth.[4][10][19]

Table 2: Antifungal Activity of Novel Triazole Derivatives (MIC80 values in µg/mL)

| Compound ID | Fungal Strain | MIC80 (µg/mL) | Reference |

| 1d | Candida albicans 14053 | 0.25 | [17] |

| 1i | Candida albicans 14053 | 0.25 | [17] |

| 1j | Microsporum gypseum | 0.25 | [17] |

| 1k | Microsporum gypseum | 0.25 | [17] |

| 1l | Microsporum gypseum | 0.25 | [17] |

| 1r | Microsporum gypseum | - (256 times lower than Fluconazole) | [20] |

| 1a | Candida albicans 14053 | 0.25 | [20] |

| 1h | Candida albicans 14053 | 0.25 | [20] |

| A1 | Fluconazole-resistant C. albicans 901 | 1.0 | [21] |

| A5 | Fluconazole-resistant C. albicans 901 | 1.0 | [21] |

Note: MIC80 (Minimum Inhibitory Concentration required to inhibit the growth of 80% of organisms) values are presented. Refer to the original publications for detailed strain information and comparative data with standard drugs.

Antimicrobial Activity

The antimicrobial potential of novel triazole derivatives extends to a variety of bacterial species.[22][23][24][25] These compounds have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.[22][23] The mechanism of their antibacterial action is still under investigation but is thought to involve the disruption of essential cellular processes.

Table 3: Antimicrobial Activity of Novel Triazole Derivatives

| Compound Class/ID | Bacterial Strain(s) | Activity/Zone of Inhibition | Reference |

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Strong activity, comparable or superior to streptomycin | [22] |

| Ethyl 2-((3-mercapto-9-methylpyrazolo[1,5-d][4][16][11]triazolo[3,4-f][4][16][11]triazin-6-yl)thio)acetate | 14 out of 15 tested bacterial strains | > 8 mm | [23] |

| 4-(substituted ethanoyl)amino-3-mercapto-5-(4-nitro)phenyl-1,2,4-triazoles | S. aureus, P. aeruginosa, E. coli, B. subtilis | Investigated | [24][25] |

Note: The qualitative nature of some reported data (e.g., "strong activity") highlights the need for standardized quantitative comparisons in future studies.

Antiviral Activity

The structural versatility of the triazole ring has also led to the discovery of derivatives with significant antiviral properties.[1][5][6][7] These compounds have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and various influenza strains.[5][6][7][26] The antiviral mechanisms can vary, with some compounds acting as isosteric analogs of known drugs and others targeting viral proteins like hemagglutinin.[1][26]

Experimental Protocols

The evaluation of the biological activity of novel triazole derivatives relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key assays.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[27][28][29][30] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[27]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Novel triazole derivatives (test compounds)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells in the exponential growth phase.

-

Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well).[27]

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Treatment:

-

Prepare serial dilutions of the triazole derivatives in the complete cell culture medium.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared compound dilutions to the respective wells.

-

Include untreated cells as a negative control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, carefully aspirate the medium containing the test compound.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[27] Alternatively, add 10 µL of MTT reagent to each well containing 100 µL of medium.[30]

-

Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, protected from light.[27][30]

-

-

Formazan Solubilization:

-

For adherent cells, carefully aspirate the MTT solution without disturbing the formazan crystals.[27]

-

Add 100-200 µL of the solubilization buffer (e.g., DMSO) to each well.

-

Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[27]

-

-

Data Analysis:

-

Subtract the mean absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

-

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of various substances.[31][32][33][34][35] It relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium inoculated with a test microorganism, resulting in a zone of growth inhibition.[31][34][35]

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)

-

Novel triazole derivatives (test compounds)

-

Solvent for dissolving compounds (e.g., DMSO)

-

Sterile Petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Prepare a standardized microbial inoculum with a turbidity corresponding to a 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Spread a specific volume of the microbial inoculum evenly over the entire surface of the agar plate using a sterile swab.

-

-

Well Preparation:

-

Aseptically punch holes with a diameter of 6 to 8 mm in the inoculated agar plates using a sterile cork borer.[31]

-

-

Application of Test Compounds:

-

Prepare solutions of the novel triazole derivatives at desired concentrations in a suitable solvent.

-

Introduce a specific volume (typically 20-100 µL) of the test compound solution into each well.[31][35]

-

Include a well with the solvent only as a negative control and a well with a standard antibiotic as a positive control.

-

-

Incubation:

-

Allow the plates to stand for a pre-diffusion period (e.g., 1 hour at room temperature) to permit the diffusion of the compounds into the agar.

-

Incubate the plates under suitable conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

A larger diameter of the inhibition zone indicates greater antimicrobial activity of the test compound.

-

Visualization of Pathways and Workflows

Visual diagrams are crucial for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the biological activity of triazole derivatives.

Caption: Mechanism of antifungal action of triazole derivatives.

Caption: General experimental workflow for biological activity screening.

References

- 1. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 14. isres.org [isres.org]

- 15. experts.umn.edu [experts.umn.edu]

- 16. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 17. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medicine.dp.ua [medicine.dp.ua]

- 24. Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. atcc.org [atcc.org]

- 31. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 32. chemistnotes.com [chemistnotes.com]

- 33. hereditybio.in [hereditybio.in]

- 34. botanyjournals.com [botanyjournals.com]

- 35. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products | MDPI [mdpi.com]

The Medicinal Chemistry of 1,2,4-Triazole Amines: An In-depth Technical Guide

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and presence in a wide array of pharmacologically active compounds.[1] Aminated derivatives of this heterocycle, in particular, have garnered significant attention for their broad therapeutic potential, leading to the development of numerous clinically important drugs. This technical guide provides a comprehensive overview of the medicinal chemistry of 1,2,4-triazole amines, detailing their synthesis, structure-activity relationships (SAR), mechanisms of action, and key therapeutic applications, with a focus on antifungal and anticancer activities.

Core Synthetic Strategies

The synthesis of 3-amino-1,2,4-triazoles is well-established, with several efficient methods available to researchers. A common and effective approach involves the cyclization of a substituted hydrazinecarboximidamide derivative. This key intermediate can be prepared through convergent routes, allowing for diverse substitutions on the final triazole ring.[2]

One general and efficient method for the preparation of 3-amino-1,2,4-triazoles proceeds via the reaction of a thiourea derivative with a sulfonic acid, followed by reaction with a hydrazine and subsequent cyclization with a formic acid equivalent.[2] This method is advantageous due to its good overall yield and the use of readily available starting materials.[2] Alternative industrial processes for the synthesis of the parent 3-amino-1,2,4-triazole involve the reaction of hydrazine hydrate, cyanamide, and formic acid to generate aminoguanidine formate, which is then cyclized by heating.[3][4]

Therapeutic Applications and Mechanisms of Action

1,2,4-triazole amines exhibit a remarkable range of biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[5] This guide will focus on their well-documented roles as antifungal and anticancer agents.

Antifungal Activity

A significant number of clinically used antifungal drugs, such as fluconazole and itraconazole, are based on the 1,2,4-triazole scaffold.[6] Their primary mechanism of action is the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[5][7] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[1] The subsequent disruption of the fungal cell membrane leads to cell death.[1]

Anticancer Activity

The 1,2,4-triazole amine scaffold is also a key feature in several anticancer agents.[8] Their mechanisms of action in cancer are more diverse and can involve the inhibition of various enzymes and signaling pathways critical for tumor growth and survival.

Certain 1,2,4-triazole derivatives, such as letrozole and anastrozole, are potent aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer.[8][9] Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[1][10] By inhibiting aromatase, these drugs reduce estrogen levels, thereby suppressing the growth of estrogen-dependent tumors.[10] The therapeutic effect of aromatase inhibitors involves the induction of cell cycle arrest at the G0-G1 phase and the activation of apoptotic pathways.[11][12][13]

References

- 1. ClinPGx [clinpgx.org]

- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 4. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]

- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Adaptive changes result in activation of alternate signaling pathways and acquisition of resistance to aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Structure Elucidation of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This whitepaper provides a comprehensive technical guide to the structure elucidation of the novel compound 1-(1H-1,2,4-triazol-1-yl)propan-2-amine. Due to the absence of publicly available experimental data for this specific molecule, this guide outlines a plausible synthetic route and presents predicted spectroscopic data based on established chemical principles and data from analogous structures. Detailed experimental protocols for the key analytical techniques required for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are provided. This document serves as a robust framework for the synthesis and rigorous structural verification of this compound.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities. The synthesis and characterization of novel triazole derivatives are therefore of significant interest. This guide focuses on the structure elucidation of this compound, a compound with potential applications in drug discovery. The accurate determination of its structure is paramount for understanding its physicochemical properties, biological activity, and for establishing intellectual property.

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related 1-(1,2,4-triazol-1-yl)-propan-2-ol derivatives. The proposed two-step synthesis involves the reaction of 1H-1,2,4-triazole with a suitable propylene oxide derivative to form an intermediate alcohol, followed by conversion of the hydroxyl group to an amine.

Step 1: Synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-ol

1H-1,2,4-triazole can be reacted with 1,2-propylene oxide in a suitable solvent, such as ethanol or isopropanol, under basic conditions. The reaction is typically heated to reflux to ensure completion.

Step 2: Conversion of the alcohol to the amine

The resulting 1-(1H-1,2,4-triazol-1-yl)propan-2-ol can be converted to the corresponding amine through a variety of methods. A common approach is a two-step process involving activation of the hydroxyl group, for example, by conversion to a tosylate or mesylate, followed by nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent, followed by deprotection.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the chemical structure and known spectroscopic data for similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | H-5 (Triazole) |

| ~8.0 | s | 1H | H-3 (Triazole) |

| ~4.3 | dd | 1H | N-CH₂ |

| ~4.1 | dd | 1H | N-CH₂ |

| ~3.5 | m | 1H | CH-NH₂ |

| ~1.5 | br s | 2H | NH₂ |

| ~1.2 | d | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~152 | C-5 (Triazole) |

| ~145 | C-3 (Triazole) |

| ~55 | N-CH₂ |

| ~48 | CH-NH₂ |

| ~22 | CH₃ |

Table 3: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 126 | [M]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 82 | [M - C₂H₄N]⁺ |

| 69 | [C₂H₃N₃]⁺ (Triazole ring) |

| 44 | [C₂H₆N]⁺ |

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (amine) |

| 3100-3000 | Medium | C-H stretch (triazole) |

| 2970-2850 | Medium | C-H stretch (aliphatic) |

| 1650-1550 | Medium | N-H bend (amine) |

| 1520-1480 | Medium | C=N stretch (triazole) |

| 1280-1250 | Strong | C-N stretch |

Experimental Protocols

The definitive structural confirmation of this compound requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse experiment.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to TMS (0.00 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Electron Ionization Mass Spectrometer (EI-MS).

Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or a gas chromatograph.

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1 scan/second.

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to deduce the fragmentation pathways.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation: Prepare a thin film of the liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of a novel compound like this compound.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and structural elucidation of this compound. The proposed synthetic pathway and the predicted spectroscopic data offer a solid starting point for researchers aiming to synthesize and validate the structure of this novel compound. The detailed experimental protocols provide the necessary guidance for obtaining high-quality analytical data, which is essential for the unambiguous confirmation of the molecular structure. The successful application of these methodologies will be crucial for any further investigation into the biological properties and potential therapeutic applications of this and related triazole derivatives.

The 1H-1,2,4-Triazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its remarkable versatility and favorable pharmacological properties have established it as a "privileged scaffold," a molecular framework that is recurrently found in a multitude of clinically successful drugs across various therapeutic areas. This technical guide provides a comprehensive overview of the significance of the 1H-1,2,4-triazole core in drug discovery, detailing its physicochemical properties, diverse biological activities, and key roles in the mechanisms of action of notable drugs.

Physicochemical Properties and Pharmacokinetic Profile

The unique arrangement of nitrogen atoms in the 1H-1,2,4-triazole ring imparts a distinct set of physicochemical properties that are highly advantageous for drug design. The triazole core is a bioisostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles.[1][2][3] Its polar nature, with the ability to act as both a hydrogen bond donor and acceptor, enhances solubility and facilitates strong interactions with biological targets.[4][5][6] This combination of stability and interactivity contributes to the favorable drug-like characteristics of many 1,2,4-triazole-containing compounds.

Table 1: Physicochemical Properties of the Unsubstituted 1H-1,2,4-Triazole Core

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃N₃ | [7] |

| Molar Mass | 69.07 g/mol | [7] |

| Melting Point | 120-121 °C | [7] |

| Boiling Point | 260 °C | [7] |

| pKa (protonated form) | 2.19 | [7] |

| logP (Octanol/Water) | -0.73 | [7] |

| Water Solubility | 1250 g/L | [7] |

A Versatile Pharmacophore in Diverse Therapeutic Areas

The 1H-1,2,4-triazole nucleus is a key pharmacophore in a wide range of approved drugs, demonstrating its broad therapeutic applicability. Its derivatives have shown significant efficacy as antifungal, anticancer, antiviral, and antibacterial agents.[8][9][10][11]

Antifungal Activity

One of the most prominent applications of the 1,2,4-triazole core is in the development of antifungal agents.[12][13][14] Triazole antifungals, such as fluconazole, itraconazole, and voriconazole, are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8][13][15] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][15] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[15]

Table 2: In Vitro Activity of Selected 1,2,4-Triazole Antifungal Agents

| Compound | Organism | IC50 (µM) | MIC (µg/mL) | Reference(s) |

| Fluconazole | Candida albicans | 0.4 - 0.6 | 0.5 - >64 | [16][17][18] |

| Itraconazole | Candida albicans | 0.4 - 0.6 | 0.03 - 16 | [16][17][18] |

| Voriconazole | Cryptococcus neoformans | - | 0.03 | [19] |

Anticancer Activity

In oncology, 1,2,4-triazole derivatives have been successfully developed as non-steroidal aromatase inhibitors.[20] Drugs like letrozole and anastrozole are used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[8][21] They act by blocking the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens, thereby reducing the levels of estrogen that can stimulate tumor growth.[22] Furthermore, novel 1,2,4-triazole derivatives are being investigated as inhibitors of other key cancer targets, such as kinases like BRAF and EGFR.[23][24][25]

Table 3: Bioactivity and Pharmacokinetic Data of 1,2,4-Triazole Anticancer Agents

| Compound | Target | IC50/Ki | Bioavailability | Elimination Half-Life | Reference(s) |

| Letrozole | Aromatase | - | ~100% | ~2-4 days | [7][8][21] |

| Anastrozole | Aromatase | - | - | 41-48 hours | [7][8][21] |

| Compound 8c | EGFR | 3.6 µM | - | - | [23][24] |

| Compounds 8c, 8d | BRAF | Similar to vemurafenib | - | - | [23][24] |

Antiviral Activity

The 1,2,4-triazole scaffold is also a critical component of antiviral drugs.[2][3][14][21] Ribavirin, a broad-spectrum antiviral agent, is a notable example. It is a guanosine analog that interferes with the synthesis of viral RNA and DNA.[3][11]

Table 4: Pharmacokinetic Profile of Ribavirin

| Parameter | Value | Reference(s) |

| Bioavailability | ~50% | [1][4][20] |

| Time to Peak Plasma Concentration (Tmax) | ~1.5-2.5 hours | [8][20] |

| Plasma Protein Binding | Does not bind | [20] |

| Elimination Half-Life (multiple dose) | ~298 hours | [20] |

| Route of Elimination | Metabolism and renal | [7][8] |

Antibacterial Activity

Numerous 1,2,4-triazole derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[12][15][23][24][26] These compounds often exhibit their effects through various mechanisms, and their development as novel antibiotics is an active area of research.

Table 5: Minimum Inhibitory Concentration (MIC) of Selected 1,2,4-Triazole Antibacterial Agents

| Compound Class/Derivative | Bacterial Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Clinafloxacin-triazole hybrids | S. aureus, E. faecalis, E. coli, P. aeruginosa | 0.125 - 8 | [12] |

| Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids | Methicillin-resistant S. aureus (MRSA) | 0.046 - 3.11 (µM) | [12] |

| Ofloxacin-1,2,4-triazole derivatives | S. aureus, B. subtilis, E. coli | 0.25 - 1 | [15] |

| Vinyl-1,2,4-triazole derivatives | Various bacteria | 0.0002 - 0.0069 (mM) | [24] |

Signaling Pathways and Experimental Workflows

The diverse biological activities of 1,2,4-triazole-containing drugs are a result of their interaction with specific molecular targets and modulation of key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of these mechanisms and a general workflow for the discovery of new 1,2,4-triazole-based drugs.

Caption: Inhibition of Fungal Ergosterol Biosynthesis by 1,2,4-Triazole Antifungals.

Caption: Mechanism of Action of Letrozole as an Aromatase Inhibitor.

References

- 1. Pharmacokinetics and absolute bioavailability of ribavirin in healthy volunteers as determined by stable-isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 3. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Absolute Bioavailability of Ribavirin in Healthy Volunteers as Determined by Stable-Isotope Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The single dose pharmacokinetics of ribavirin in subjects with chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]

- 14. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

- 17. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The clinical pharmacology of ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. medicine.dp.ua [medicine.dp.ua]

- 26. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Exploratory Screening of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine

Abstract: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its diverse biological activities. This document provides a comprehensive technical guide on the exploratory screening of the novel compound, 1-(1H-1,2,4-triazol-1-yl)propan-2-amine. We outline a systematic workflow for preliminary bioactivity assessment, encompassing its physicochemical characterization, proposed synthesis, and a tiered in vitro screening cascade against fungal, bacterial, and cancer cell line models. Detailed experimental protocols for key assays are provided, alongside structured data presentation and visualizations of experimental workflows and relevant biological pathways to guide researchers in the preliminary evaluation of this and similar novel chemical entities.

Introduction

The 1,2,4-triazole ring is a privileged heterocyclic motif in drug discovery, known for its metabolic stability and ability to engage in various biological interactions.[1][2][3] This five-membered ring containing three nitrogen atoms is a key pharmacophore in numerous clinically approved drugs, demonstrating a broad spectrum of activities including antifungal, anticancer, antiviral, and antibacterial properties.[1][3] The versatility of the triazole scaffold stems from its capacity to act as a bioisostere for amide bonds and its ability to coordinate with metal ions in enzyme active sites, most notably the heme iron of cytochrome P450 enzymes.[4]

This guide focuses on the initial exploratory screening of a novel, under-researched molecule: This compound . The presence of a primary amine group suggests potential for improved solubility and additional hydrogen bonding interactions, making it a compound of interest for broad biological screening. The objective of this document is to provide a structured and hypothetical framework for the initial in vitro evaluation of this compound to identify potential therapeutic applications.

Compound Profile: this compound

A foundational step in any screening campaign is the characterization of the test compound. The following table summarizes the key physicochemical properties of the title compound, based on available data.

| Property | Value | Source |

| CAS Number | 883545-31-1 | [5][6] |

| Molecular Formula | C₅H₁₀N₄ | [7] |

| Molecular Weight | 126.16 g/mol | [7] |

| Structure |  | PubChem |

| Predicted LogP | -0.6 | [7] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

Note: The data presented is based on computational predictions and publicly available chemical databases. Experimental verification is required.

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar triazole derivatives. A common approach involves the nucleophilic substitution of a suitable leaving group by the 1,2,4-triazole anion.

Exploratory Screening Workflow

A tiered screening approach is recommended to efficiently assess the biological activity profile of a novel compound. This workflow prioritizes broad, cost-effective assays before proceeding to more specific and complex investigations.

References

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmtlm.org [ijmtlm.org]

- 4. Synthesis and pharmacological activity of triazole derivatives inhibiting eosinophilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Note and Protocol: In Vitro Antifungal Susceptibility Testing of Novel Triazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, underscores the urgent need for the development of novel antifungal agents. Triazoles are a critical class of antifungal drugs that inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This document provides a detailed protocol for the in vitro antifungal susceptibility testing of novel triazole compounds against pathogenic yeasts and molds. The methodologies described are based on the internationally recognized standards established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5] Adherence to these standardized protocols is crucial for generating reproducible and comparable data on the efficacy of new chemical entities.[6]

Principle of the Assays

In vitro antifungal susceptibility testing determines the minimum inhibitory concentration (MIC) of a drug, which is the lowest concentration that inhibits the visible growth of a fungus.[6][7][8][9] This is typically achieved through two primary methods:

-

Broth Microdilution: This method involves challenging a standardized fungal inoculum with serial twofold dilutions of the antifungal agent in a liquid broth medium within a 96-well microplate.[2][6][10] Following incubation, the MIC is determined by observing the lowest drug concentration that causes a significant reduction in fungal growth compared to a drug-free control well.[2][6]

-

Disk Diffusion: This method involves placing paper disks containing a fixed concentration of the antifungal drug onto an agar plate inoculated with a standardized fungal suspension.[1][11][12][13] The drug diffuses into the agar, creating a concentration gradient. The susceptibility of the fungus is determined by measuring the diameter of the zone of growth inhibition around the disk.[1]

Materials and Reagents

3.1 Fungal Strains and Media

-

Test fungi (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0[3]

-

Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue for disk diffusion[1]

-

Sterile saline (0.85% NaCl)

-

Sterile water

3.2 Antifungal Agents

-

Novel triazole compounds (powder form)

-

Standard antifungal drugs for control (e.g., fluconazole, voriconazole, itraconazole)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

3.3 Equipment and Consumables

-

96-well, U-bottom polystyrene microtiter plates[3]

-

Spectrophotometer or microplate reader

-

Hemocytometer or spectrophotometer for inoculum counting

-

Incubator (35-37°C)

-

Vortex mixer

-

Micropipettes and sterile tips

-

Sterile petri dishes (100 x 15 mm)

-

Sterile cotton swabs

-

Blank sterile paper disks (6 mm diameter)

-

Calipers for measuring zone diameters

Experimental Protocols

Broth Microdilution Method

This protocol is adapted from the CLSI M27 and M38 guidelines.[3][10]

4.1.1 Preparation of Antifungal Stock Solutions

-

Dissolve the novel triazole compounds and standard antifungals in DMSO to a stock concentration of 1280 µg/mL.

-

Prepare a working solution by diluting the stock solution in RPMI 1640 medium to twice the highest desired final concentration.

4.1.2 Inoculum Preparation

-

Yeasts: Subculture the yeast strains on SDA plates and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[3]

-

Molds: Grow the mold on PDA plates at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.[3]

4.1.3 Assay Procedure

-

Add 100 µL of the 2x working antifungal solution to the first column of a 96-well plate.

-

Add 50 µL of RPMI 1640 medium to the remaining wells (columns 2-11).

-

Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating this process across the plate to column 10. Discard 50 µL from column 10.

-

Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).

-

Add 50 µL of the standardized fungal inoculum to each well in columns 1-11. The final volume in each well will be 100 µL.

-

Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

4.1.4 Reading and Interpreting MICs

-

The MIC is the lowest concentration of the antifungal agent that causes a significant (≥50% for azoles) inhibition of growth compared to the growth control well.[2]

-

For azoles, a slight "trailing" or residual growth may be observed; the endpoint should be read as the concentration with a prominent decrease in turbidity.[11]

-

The results can be read visually or with a microplate reader at 530 nm.

Disk Diffusion Method

This protocol is based on the CLSI M44 guidelines.[1]

4.2.1 Preparation of Antifungal Disks

-

Prepare stock solutions of the novel triazoles in a suitable solvent.

-

Impregnate sterile 6 mm paper disks with a known amount of the triazole solution to achieve the desired concentration per disk (e.g., 25 µ g/disk for fluconazole).[18]

-

Allow the disks to dry completely in a sterile environment.

4.2.2 Inoculum Preparation

-

Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[1]

4.2.3 Assay Procedure

-

Dip a sterile cotton swab into the adjusted inoculum and streak the entire surface of a Mueller-Hinton agar plate supplemented with glucose and methylene blue in three directions to ensure even growth.[1][18]

-

Allow the plate to dry for 10-15 minutes.[18]

-

Aseptically apply the prepared antifungal disks to the surface of the agar.

-

Invert the plates and incubate at 35°C for 24-48 hours.

4.2.4 Reading and Interpreting Results

-

Measure the diameter of the zones of complete growth inhibition in millimeters (mm) using calipers.

-

Interpret the results based on established zone diameter breakpoints for standard antifungals, if available. For novel compounds, the zone diameter provides a qualitative measure of antifungal activity.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the results.[14][15][16][17]

-

Include the recommended QC strains in each assay run.[15]

-

The MIC values for the QC strains should fall within the acceptable ranges provided in Table 1.

-

If the QC results are out of range, the test results for the novel compounds should be considered invalid.[15]

Data Presentation

Summarize all quantitative data, such as MIC values and zone diameters, in clearly structured tables for easy comparison.

Table 1: Quality Control Ranges for Reference Strains

| Quality Control Strain | Antifungal Agent | Acceptable MIC Range (µg/mL) |

| Candida parapsilosis ATCC 22019 | Fluconazole | 1.0 - 8.0 |

| Voriconazole | 0.015 - 0.12 | |

| Itraconazole | 0.03 - 0.25 | |

| Candida krusei ATCC 6258 | Fluconazole | 16 - 128 |

| Voriconazole | 0.06 - 0.5 | |

| Itraconazole | 0.12 - 1.0 | |

| Aspergillus flavus ATCC 204304 | Voriconazole | 0.06 - 0.5 |

| Itraconazole | 0.03 - 0.25 | |

| Posaconazole | 0.015 - 0.12 |

Note: These ranges are examples and should be verified against the latest CLSI M60 document.[3][15]

Visualization of Experimental Workflow

References

- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. EUCAST and CLSI: Working Together Towards a Harmonized Method for Antifungal Susceptibility Testing | springermedicine.com [springermedicine.com]

- 6. benchchem.com [benchchem.com]

- 7. idexx.dk [idexx.dk]

- 8. ijrpc.com [ijrpc.com]

- 9. idexx.com [idexx.com]

- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. connectsci.au [connectsci.au]

- 12. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal disk diffusion: Significance and symbolism [wisdomlib.org]

- 14. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

- 16. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Antifungal Studies of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine and Related Amino-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, with many clinically successful drugs, such as fluconazole and itraconazole, featuring this heterocyclic core. These agents typically function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, ultimately impairing fungal growth and viability.

While extensive research has focused on 1,2,4-triazole derivatives containing a propan-2-ol moiety, the exploration of structurally related compounds, such as those incorporating a propan-2-amine group, represents a promising avenue for the discovery of novel antifungal candidates with potentially improved efficacy, spectrum of activity, or pharmacokinetic properties. This document provides a detailed overview of the application of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine and analogous amino-triazole compounds in antifungal research. It includes generalized experimental protocols for in vitro and in vivo evaluation, a summary of representative antifungal activity data, and visualizations of key pathways and workflows.

Although direct antifungal studies on this compound are not extensively reported in the public domain, the protocols and data presented herein are based on established methodologies for evaluating novel triazole-based antifungal agents and the reported activities of structurally similar amino-triazole derivatives.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme.[1][2] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol. The nitrogen atom at the 4-position of the triazole ring coordinates to the heme iron atom in the active site of the enzyme, preventing the binding of the natural substrate, lanosterol.[3] This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterols, resulting in increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth.[2]

Data Presentation: In Vitro Antifungal Activity

The following table summarizes representative minimum inhibitory concentration (MIC) and 50% effective concentration (EC₅₀) values for various amino-triazole derivatives against pathogenic fungi, as reported in the literature. This data illustrates the potential antifungal activity of this class of compounds.

| Compound Type | Fungal Species | MIC (µg/mL) | EC₅₀ (µg/mL) | Reference Compound | Reference MIC/EC₅₀ (µg/mL) |

| Substituted 4-amino-1,2,4-triazole-3-thiol | Candida albicans | 25 - >100 | - | - | - |

| Substituted 4-amino-1,2,4-triazole-3-thiol | Aspergillus niger | 25 - >100 | - | - | - |

| 1,2,4-Triazole with amino acid fragments | Physalospora piricola | - | 10.126 - 10.808 | Mefentrifluconazole | >50 |

| 1,2,4-Triazole with amino acid fragments | Alternaria solani | - | >50 | Mefentrifluconazole | >50 |

| 1-(substituted amino)-2-propanols | Candida albicans | <0.125 - 16 | - | Itraconazole | <0.125 |

| 1-(substituted amino)-2-propanols | Cryptococcus neoformans | <0.125 - 8 | - | Itraconazole | <0.125 |

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method (Based on CLSI M27-A3)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (e.g., this compound)

-

Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well U-bottom microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Hemocytometer

-

Incubator (35°C)

-

Control antifungal agent (e.g., fluconazole)

Procedure:

-

Inoculum Preparation: a. Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL). d. Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

-

Compound Preparation and Serial Dilution: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform serial two-fold dilutions of the test compound in RPMI-1640 medium to achieve a range of desired concentrations. c. Prepare a column with a known antifungal as a positive control and a column with drug-free medium as a growth control.

-

Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate. b. Incubate the plate at 35°C for 24-48 hours.

-

Reading and Interpretation: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.

Protocol 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol assesses the in vivo efficacy of a test compound in treating a systemic fungal infection in mice.

Materials:

-

Test compound

-

Control antifungal agent (e.g., fluconazole)

-

Vehicle for compound administration (e.g., sterile saline, 5% dextrose in water)

-

Candida albicans strain

-

Male or female BALB/c mice (6-8 weeks old)

-

Sterile saline or PBS

-